molecular formula C17H14N2O B14410541 1,8-Naphthyridine, 2-(2-(4-methoxyphenyl)ethenyl)- CAS No. 85191-54-4

1,8-Naphthyridine, 2-(2-(4-methoxyphenyl)ethenyl)-

Cat. No.: B14410541
CAS No.: 85191-54-4
M. Wt: 262.30 g/mol
InChI Key: LXGXWIOCAFSPCD-XBXARRHUSA-N
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Description

1,8-Naphthyridine, 2-(2-(4-methoxyphenyl)ethenyl)- is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a naphthyridine core, which is a bicyclic structure containing nitrogen atoms at positions 1 and 8, and a 4-methoxyphenyl group attached via an ethenyl linkage. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridines, including 2-(2-(4-methoxyphenyl)ethenyl)- derivatives, can be achieved through several methods. One common approach is the Friedländer reaction, which involves the condensation of 2-aminonicotinaldehyde with a variety of carbonyl compounds in the presence of a base such as lithium hydroxide (LiOH) in water . This method is favored for its high yield and eco-friendly reaction conditions.

Another method involves multicomponent reactions (MCRs), where substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetates are reacted in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . These reactions are efficient and produce a diverse set of 1,8-naphthyridine derivatives.

Industrial Production Methods

Industrial production of 1,8-naphthyridine derivatives typically involves large-scale application of the aforementioned synthetic routes. The Friedländer reaction is particularly suitable for industrial purposes due to its simplicity and high efficiency. The use of green chemistry principles, such as conducting reactions in water and using recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridine, 2-(2-(4-methoxyphenyl)ethenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and electrophiles like bromine (Br₂) for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinoline derivatives, ethyl-substituted naphthyridines, and various substituted aromatic compounds .

Mechanism of Action

The mechanism of action of 1,8-naphthyridine, 2-(2-(4-methoxyphenyl)ethenyl)- involves its interaction with specific molecular targets. For instance, it can act as a bidentate ligand, coordinating with metal ions through the nitrogen atoms in the naphthyridine ring . This coordination can lead to the formation of metal complexes with unique properties. Additionally, its biological activity is attributed to its ability to interfere with cellular processes, such as DNA replication and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,8-naphthyridine, 2-(2-(4-methoxyphenyl)ethenyl)- include:

Uniqueness

The uniqueness of 1,8-naphthyridine, 2-(2-(4-methoxyphenyl)ethenyl)- lies in its structural features, which allow for diverse chemical modifications and applications. Its ability to form stable metal complexes and exhibit significant biological activity makes it a valuable compound for research and industrial applications .

Properties

CAS No.

85191-54-4

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,8-naphthyridine

InChI

InChI=1S/C17H14N2O/c1-20-16-10-5-13(6-11-16)4-8-15-9-7-14-3-2-12-18-17(14)19-15/h2-12H,1H3/b8-4+

InChI Key

LXGXWIOCAFSPCD-XBXARRHUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC3=C(C=CC=N3)C=C2

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC3=C(C=CC=N3)C=C2

Origin of Product

United States

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